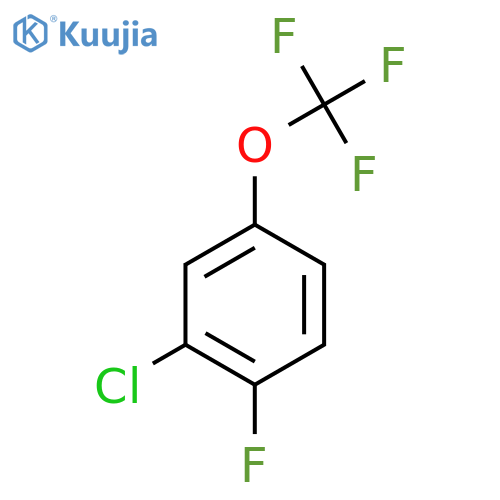Cas no 128540-52-3 (2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene)

2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene
- 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene
-
- インチ: 1S/C7H3ClF4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
- InChIKey: AFZHXCZNVAQUFH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 9.2
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB599268-1g |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene; . |
128540-52-3 | 1g |
€520.60 | 2024-07-19 | ||
| abcr | AB599268-250mg |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene; . |
128540-52-3 | 250mg |
€200.20 | 2024-07-19 | ||
| Apollo Scientific | PC910138-1g |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene |
128540-52-3 | 95% | 1g |
£270.00 | 2025-02-22 | |
| Apollo Scientific | PC910138-5g |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene |
128540-52-3 | 95% | 5g |
£920.00 | 2025-02-22 | |
| abcr | AB599268-5g |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene; . |
128540-52-3 | 5g |
€1677.60 | 2024-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514871-1g |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene |
128540-52-3 | 98% | 1g |
¥4459.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514871-5g |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene |
128540-52-3 | 98% | 5g |
¥13187.00 | 2024-08-09 | |
| Apollo Scientific | PC910138-250mg |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene |
128540-52-3 | 95% | 250mg |
£90.00 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514871-250mg |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene |
128540-52-3 | 98% | 250mg |
¥1380.00 | 2024-08-09 | |
| Apollo Scientific | PC910138-25g |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene |
128540-52-3 | 95% | 25g |
£3680.00 | 2025-02-22 |
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzeneに関する追加情報
Introduction to 2-Chloro-1-Fluoro-4-(Trifluoromethoxy)Benzene (CAS No: 128540-52-3)
The compound 2-Chloro-1-Fluoro-4-(Trifluoromethoxy)Benzene (CAS No: 128540-52-3) is a highly specialized aromatic compound with unique chemical properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its versatile structure and potential applications. The molecule consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 1, and a trifluoromethoxy group at position 4. These substituents confer the compound with distinct electronic and steric properties, making it a valuable building block in various synthetic processes.
Recent studies have highlighted the importance of halogenated aromatic compounds like 2-Chloro-1-Fluoro-4-(Trifluoromethoxy)Benzene in the development of advanced materials and drug candidates. The presence of multiple electronegative groups, such as chlorine and fluorine, significantly influences the compound's reactivity and stability. For instance, the trifluoromethoxy group is known for its strong electron-withdrawing effect, which can enhance the electrophilic substitution reactions on the benzene ring. This property makes the compound an ideal precursor for synthesizing more complex molecules with tailored functionalities.
The synthesis of 2-Chloro-1-Fluoro-4-(Trifluoromethoxy)Benzene typically involves multi-step organic reactions, including nucleophilic aromatic substitution and electrophilic substitution. Researchers have recently explored more efficient and environmentally friendly methods to synthesize this compound, leveraging modern catalytic systems and green chemistry principles. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.
In terms of applications, 2-Chloro-1-Fluoro-4-(Trifluoromethoxy)Benzene has shown promise in several areas. In pharmaceutical research, its unique structure makes it a potential candidate for designing bioactive molecules targeting specific receptors or enzymes. Additionally, in materials science, this compound can serve as a key intermediate in the synthesis of advanced polymers or high-performance composites.
Recent research has also focused on understanding the photophysical properties of halogenated aromatic compounds like this one. Studies have demonstrated that the presence of multiple halogen atoms can significantly alter the compound's absorption and emission spectra, making it a potential candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) or photovoltaic materials.
Furthermore, the stability and reactivity of 2-Chloro-1-Fluoro-4-(Trifluoromethoxy)Benzene under various conditions have been extensively investigated. Researchers have found that while the compound exhibits good thermal stability under normal conditions, it can undergo specific transformations under harsher conditions, such as high temperatures or strong acidic environments.
In conclusion, 2-Chloro-1-Fluoro-4-(Trifluoromethoxy)Benzene (CAS No: 128540-52-3) is a versatile and intriguing compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for scientists seeking to develop novel materials and therapies. As research continues to uncover new insights into its properties and uses, this compound is poised to play an even more significant role in future innovations.
128540-52-3 (2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene) 関連製品
- 882516-45-2((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)
- 412019-00-2(Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate)
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)
- 7103-48-2(Estrone THP Ether)
- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))
- 1190020-48-4(1-Naphthaldehyde-d7)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
- 1209157-55-0(8-methoxy-2-oxo-N-1-(thiophen-2-yl)propan-2-yl-2H-chromene-3-carboxamide)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
